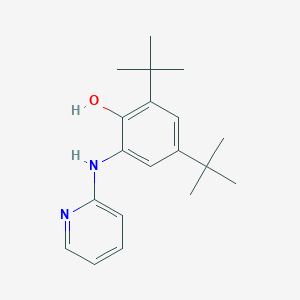![molecular formula C12H16N4O3S3 B5592590 4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H16N4O3S3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.03845391 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
The search for biologically active substances led to the synthesis of derivatives within the sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds related to 4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide. These compounds exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans. Notably, a specific compound demonstrated high antimicrobial activity, highlighting the potential for further studies in this area (Kobzar, Sych, & Perekhoda, 2019).
Anticancer Properties
Research into the synthesis of pro-apoptotic indapamide derivatives, which share structural similarities with the target molecule, has shown promising results in anticancer applications. One compound, in particular, displayed significant proapoptotic activity against melanoma cell lines, with notable growth inhibition. This compound also inhibited several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives resulted in compounds with antiviral properties, particularly against tobacco mosaic virus. This indicates the potential of such compounds in the development of new antiviral agents (Chen et al., 2010).
Detection and Imaging Applications
A novel probe based on coumarin and pyrazolone, for the detection of Cr3+ ions in living cells, was synthesized, demonstrating the utility of similar compounds in bioimaging and diagnostic applications. This probe exhibited a significant quenching of fluorescence upon binding with Cr3+, allowing for the effective tracking of these ions within biological systems (Mani et al., 2018).
Inhibition of Carbonic Anhydrase Isozymes
Halogenated sulfonamides, including compounds with structures related to the query molecule, have been explored for their ability to inhibit carbonic anhydrase IX, a tumor-associated isozyme. This suggests potential applications in designing antitumor agents targeting specific cancer-related enzymes (Ilies et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S3/c1-4-16(5-2)22(18,19)9-6-10(20-7-9)11(17)13-12-15-14-8(3)21-12/h6-7H,4-5H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRFYOIDNOTXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)


![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)

